molecular formula C13H21NO3 B2402155 tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate CAS No. 2168764-87-0

tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B2402155
CAS No.: 2168764-87-0
M. Wt: 239.315
InChI Key: VUZPMRWMURVFQG-UHFFFAOYSA-N
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Description

“tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of similar compounds like “tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate” has been analyzed . The molecular formula is CHNO with an average mass of 225.284 Da and a monoisotopic mass of 225.136490 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like “tert-butyl 2-formyl-6-azaspiro [3.4]octane-6-carboxylate” and “tert-butyl 8-formyl-6-azaspiro [3.4]octane-6-carboxylate” have been documented . They are typically stored in a refrigerator and shipped at room temperature. They are usually in liquid form .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Approaches : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been synthesized through efficient routes, providing a versatile entry point for novel compounds with potential chemical space complementary to piperidine ring systems (Meyers et al., 2009).
  • Molecular Structure Analysis : Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a structurally related compound, has been synthesized and its structure determined using X-ray diffraction, revealing detailed insights into its molecular architecture (Moriguchi et al., 2014).

Chemical Reactions and Derivatives

  • Chemical Reactivity : Research on tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate explores its reaction with N,N-dimethylformamide dimethyl acetal, leading to different isomeric condensation products, which are significant for developing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
  • Rearrangement and Synthesis : Studies on oxaziridines related to tert-butyl azaspirocycles have demonstrated stereoelectronic control in their photochemical and thermal rearrangement, providing insights into the synthesis of lactams (Lattes et al., 1982).

Applications in Medicinal Chemistry

  • Enantioselective Synthesis : An enantioselective synthesis approach for derivatives such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, using iodolactamization as a key step, highlights the compound's importance in medicinal chemistry, particularly for CCR2 antagonists (Campbell et al., 2009).

Analytical Techniques

  • NMR Spectroscopy for Configuration Assignment : The use of NMR spectroscopy in assigning the absolute configuration of related tert-butyl azaspirocycles has been explored, showcasing the compound's importance in stereochemical studies (Jakubowska et al., 2013).

Safety and Hazards

The safety and hazards of similar compounds like “tert-butyl 2-formyl-6-azaspiro [3.4]octane-6-carboxylate” and “tert-butyl 8-formyl-6-azaspiro [3.4]octane-6-carboxylate” have been documented . They are labeled with the GHS07 pictogram and have the signal word “Warning”. Hazard statements include H302, H312, and H332 .

Properties

IUPAC Name

tert-butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-13(5-4-6-13)7-10(14)8-15/h8,10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZPMRWMURVFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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